4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C24H29N It is a biphenyl derivative where one of the phenyl rings is substituted with a trans-4-propylcyclohexyl group and a cyano group at the para position
Mechanism of Action
Target of Action
Similar compounds are often used in the development of liquid crystal materials , suggesting that their targets could be related to the structural and optical properties of materials.
Mode of Action
It’s known that similar compounds can significantly alter the electronic distribution of liquid crystal monomers (lcms), providing more attack points for reactive species . This suggests that the compound might interact with its targets by influencing their electronic distribution.
Biochemical Pathways
Given its potential role in altering the electronic distribution of lcms , it might affect pathways related to the structural and optical properties of materials.
Pharmacokinetics
Similar compounds have been reported to have high boiling points , suggesting that they might have low volatility and hence low bioavailability through inhalation.
Result of Action
Given its potential role in altering the electronic distribution of lcms , it might influence the structural and optical properties of materials.
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the degradation rate of similar compounds has been reported to decrease continuously in the presence of biphenyl or ethoxy groups . This suggests that the presence of certain chemical groups in the environment might influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Propylcyclohexyl Group: The trans-4-propylcyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Introduction of halogens or other functional groups at specific positions on the biphenyl core.
Scientific Research Applications
4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4-Propylcyclohexyl)-4’-trifluoromethyl-1,1’-biphenyl
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
- 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
Uniqueness
4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both the trans-4-propylcyclohexyl group and the cyano group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-(4-propylcyclohexyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h6-7,10-15,17,19H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCASZFDSWMENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915549 | |
Record name | 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94412-40-5 | |
Record name | trans-4'-(4-Propylcyclohexyl)(1,1'-biphenyl)-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094412405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00915549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4'-(4-propylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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